

Metabolic Fate of (2S)-2-Hydroxyhexadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	(2S)-2-hydroxyhexadecanoyl-CoA				
Cat. No.:	B15549245	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-hydroxyhexadecanoyl-CoA is a crucial intermediate in the peroxisomal α-oxidation pathway, a key metabolic process for the degradation of 2-hydroxy long-chain fatty acids. Its metabolism is primarily governed by the thiamine pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase 1 (HACL1), which cleaves it into pentadecanal and formyl-CoA. This guide provides a comprehensive overview of the synthesis, degradation, and regulation of (2S)-2-hydroxyhexadecanoyl-CoA, including detailed experimental protocols and data presented for researchers in metabolism and drug development.

Introduction

(2S)-2-hydroxyhexadecanoyl-CoA is a stereoisomer of 2-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. 2-hydroxy fatty acids are integral components of various lipids, particularly sphingolipids found in the nervous system and skin.[1][2] The metabolism of these fatty acids is crucial for maintaining cellular homeostasis, and dysregulation has been implicated in several metabolic disorders. The primary metabolic fate of (2S)-2-hydroxyhexadecanoyl-CoA is its degradation through the peroxisomal α -oxidation pathway.[3][4] This pathway is distinct from the more common β -oxidation and is essential for the breakdown of fatty acids with modifications that hinder β -oxidation.



Synthesis of (2S)-2-Hydroxyhexadecanoyl-CoA

The synthesis of **(2S)-2-hydroxyhexadecanoyl-CoA** is initiated by the hydroxylation of hexadecanoyl-CoA at the C-2 position. This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme primarily located in the endoplasmic reticulum.[5] FA2H is a monooxygenase that utilizes molecular oxygen and a reducing equivalent, typically NADPH, provided by cytochrome P450 reductase.[6]

The overall reaction is as follows:

Hexadecanoyl-CoA + O₂ + NADPH + H⁺ \rightarrow (2S)-2-Hydroxyhexadecanoyl-CoA + NADP⁺ + H₂O

Degradation of (2S)-2-Hydroxyhexadecanoyl-CoA: Peroxisomal α -Oxidation

The sole pathway for the degradation of **(2S)-2-hydroxyhexadecanoyl-CoA** is the peroxisomal α -oxidation pathway. This process involves the cleavage of the C1-C2 bond, resulting in a fatty aldehyde shortened by one carbon and a C1 unit in the form of formyl-CoA. [3][4][7]

The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme.[5][7][8] HACL1 is a homotetrameric protein located within the peroxisomes.[7]

The cleavage reaction catalyzed by HACL1 is as follows:

(2S)-2-Hydroxyhexadecanoyl-CoA → Pentadecanal + Formyl-CoA

The products of this reaction are further metabolized:

- Pentadecanal is oxidized to pentadecanoic acid by a fatty aldehyde dehydrogenase.
 Pentadecanoic acid can then enter the β-oxidation pathway for complete degradation.[9]
- Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.
 [7]



Enzyme Kinetics

While specific Km and Vmax values for human HACL1 with **(2S)-2-hydroxyhexadecanoyl-CoA** are not readily available in the literature, substrate competition experiments have provided insights into the enzyme's substrate specificity. These studies indicate that both the 2-hydroxy group and the CoA-ester are essential for substrate recognition by HACL1.[10]

Enzyme	Substrate	Km	Vmax	Source
HACL1	(2S)-2- Hydroxyhexadec anoyl-CoA	Data not available	Data not available	-
HACL1	2- Hydroxyoctadeca noyl-CoA	Data not available	Data not available	[10]

Table 1: Enzyme Kinetic Data for HACL1. Further research is required to determine the precise kinetic parameters of HACL1 for **(2S)-2-hydroxyhexadecanoyl-CoA**.

Regulation of (2S)-2-Hydroxyhexadecanoyl-CoA Metabolism

The metabolism of **(2S)-2-hydroxyhexadecanoyl-CoA** is tightly regulated, primarily at the transcriptional level of the enzymes involved in the α -oxidation pathway.

Transcriptional Regulation by PPARα

The expression of genes involved in peroxisomal fatty acid oxidation, including potentially HACL1, is regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][11] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator-Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[11][12][13]

Studies on HACL1 deficient mice have shown that a diet high in phytol (a precursor to phytanic acid, another substrate for α -oxidation) leads to the upregulation of proteins involved in PPAR

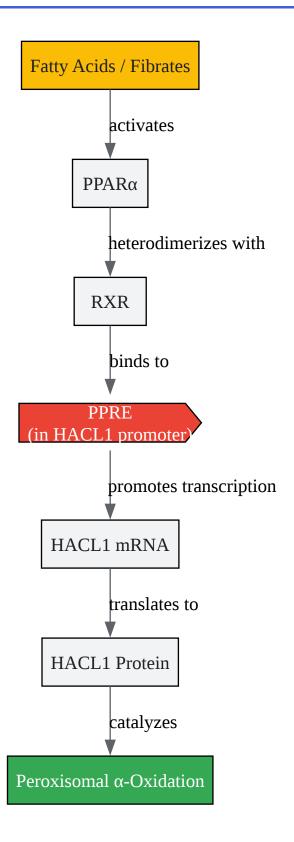






signaling, suggesting a compensatory mechanism.[14] While a direct PPRE in the HACL1 promoter has not been definitively characterized in all species, the evidence strongly points to PPAR α as a key regulator of this pathway.[9]

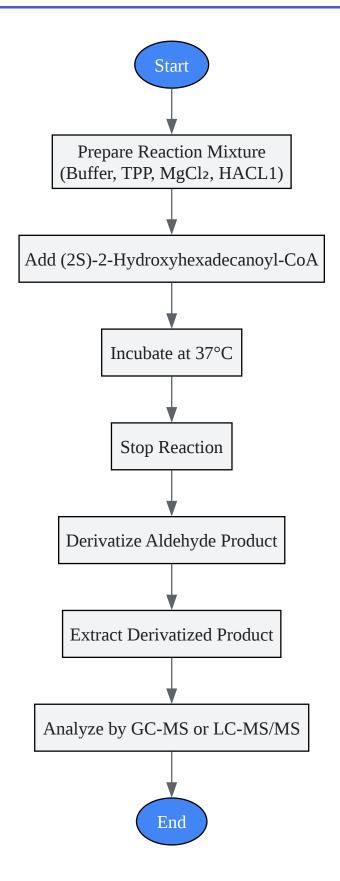












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Transcriptional regulation of hepatic fatty acid metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha oxidation Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. physoc.org [physoc.org]
- 9. Species differences in sequence and activity of the peroxisome proliferator response element (PPRE) within the acyl CoA oxidase gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Gene Sharing a Promoter and Peroxisome Proliferator-Response Elements With Acyl-CoA Oxidase Gene PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Identification of PPREs and PPRE associated genes in the human genome: insights into related kinases and disease implications [frontiersin.org]
- 14. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metabolic Fate of (2S)-2-Hydroxyhexadecanoyl-CoA: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15549245#metabolic-fate-of-2s-2-hydroxyhexadecanoyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com